![molecular formula C14H15N3O B7553361 [3-(1H-benzimidazol-2-yl)azetidin-1-yl]-cyclopropylmethanone](/img/structure/B7553361.png)
[3-(1H-benzimidazol-2-yl)azetidin-1-yl]-cyclopropylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(1H-benzimidazol-2-yl)azetidin-1-yl]-cyclopropylmethanone is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a cyclopropylmethanone derivative that contains a benzimidazole ring, which is known to possess various biological activities.
作用機序
The mechanism of action of [3-(1H-benzimidazol-2-yl)azetidin-1-yl]-cyclopropylmethanone is not fully understood. However, it has been proposed that this compound may exert its biological effects through the inhibition of protein kinases. Inhibition of these enzymes can lead to the disruption of cell signaling pathways, which can ultimately result in the inhibition of cell proliferation or induction of apoptosis.
Biochemical and Physiological Effects:
[3-(1H-benzimidazol-2-yl)azetidin-1-yl]-cyclopropylmethanone has been shown to possess various biochemical and physiological effects. Studies have demonstrated that this compound can inhibit the growth of cancer cells, reduce inflammation, and inhibit the replication of certain viruses. In addition, [3-(1H-benzimidazol-2-yl)azetidin-1-yl]-cyclopropylmethanone has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the maintenance of normal cellular homeostasis.
実験室実験の利点と制限
One of the major advantages of [3-(1H-benzimidazol-2-yl)azetidin-1-yl]-cyclopropylmethanone is its potential as a therapeutic agent for the treatment of cancer, inflammation, and viral infections. However, there are also several limitations associated with the use of this compound in laboratory experiments. For example, the synthesis of [3-(1H-benzimidazol-2-yl)azetidin-1-yl]-cyclopropylmethanone can be challenging and time-consuming. In addition, the compound may exhibit poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
将来の方向性
There are several future directions for the study of [3-(1H-benzimidazol-2-yl)azetidin-1-yl]-cyclopropylmethanone. One potential area of research is the development of more efficient and scalable synthesis methods for this compound. In addition, further studies are needed to elucidate the mechanism of action of [3-(1H-benzimidazol-2-yl)azetidin-1-yl]-cyclopropylmethanone and to identify its molecular targets. Finally, the potential use of this compound as a therapeutic agent for the treatment of various diseases should be explored further through preclinical and clinical studies.
合成法
The synthesis of [3-(1H-benzimidazol-2-yl)azetidin-1-yl]-cyclopropylmethanone has been reported in the literature. The most common method involves the reaction of 2-(cyclopropylmethanone)benzimidazole with 2-bromo-1-(azetidin-1-yl)ethanone in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution of the bromine atom by the azetidine ring, followed by cyclization to form the final product.
科学的研究の応用
[3-(1H-benzimidazol-2-yl)azetidin-1-yl]-cyclopropylmethanone has been studied extensively for its potential therapeutic applications. It has been shown to possess antitumor, anti-inflammatory, and antiviral activities. In addition, this compound has been investigated for its potential use as an inhibitor of protein kinases, which are enzymes that play a crucial role in cell signaling pathways.
特性
IUPAC Name |
[3-(1H-benzimidazol-2-yl)azetidin-1-yl]-cyclopropylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c18-14(9-5-6-9)17-7-10(8-17)13-15-11-3-1-2-4-12(11)16-13/h1-4,9-10H,5-8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPHZUCXEGVAAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CC(C2)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(1H-benzimidazol-2-yl)azetidin-1-yl]-cyclopropylmethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

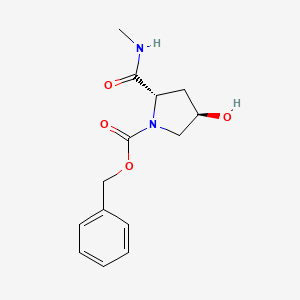
![5-[4-(4-Bromophenyl)oxan-4-yl]-3-tert-butyl-1,2,4-oxadiazole](/img/structure/B7553281.png)
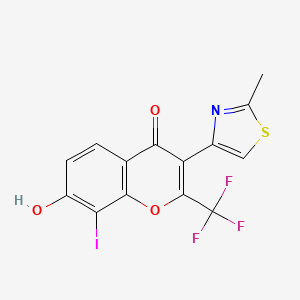
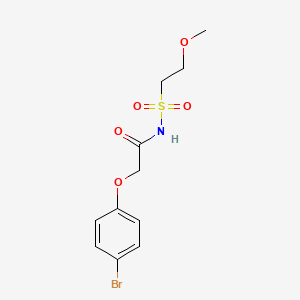
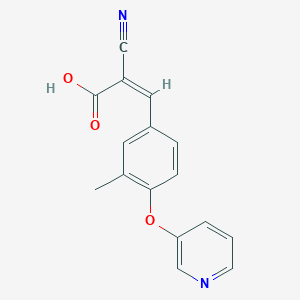
![2-[[(2-Cyclohexyl-1-methyl-ethyl)amino]methyl]phenol](/img/structure/B7553317.png)
![5-(3-Fluorophenyl)sulfonyl-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine](/img/structure/B7553319.png)
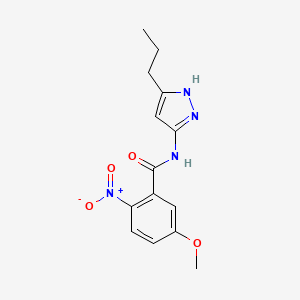
![4-bromo-N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]aniline](/img/structure/B7553341.png)
![[4-(2-Hydroxy-2-phenylethyl)piperazin-1-yl]-morpholin-4-ylmethanone](/img/structure/B7553349.png)

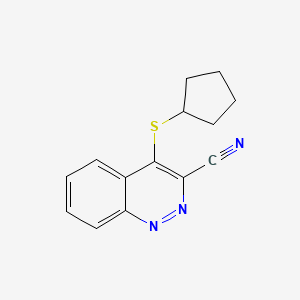
![1-[[1-(2-Fluoro-4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7553384.png)
![3,5-Dimethyl-4-[(3-thiophen-3-ylpyrazol-1-yl)methyl]-1,2-oxazole](/img/structure/B7553389.png)